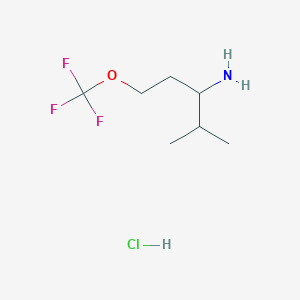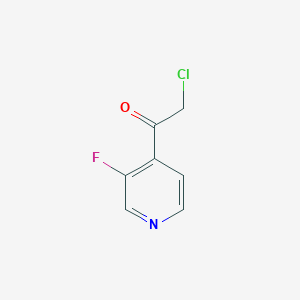
2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one is a chemical compound with the molecular formula C7H5ClFNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group and a fluoropyridinyl group attached to an ethanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one typically involves the reaction of 3-fluoropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-chloro-1-(3-fluoropyridin-4-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(3-fluoropyridin-4-yl)acetic acid.
Scientific Research Applications
2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro and fluoropyridinyl groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoropyridine
- 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethan-1-one
- 2-(2-chloro-3-fluoropyridin-4-yl)ethan-1-ol
Comparison
Compared to similar compounds, 2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both chloro and fluoropyridinyl groups provides a distinct electronic environment, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C7H5ClFNO |
|---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
2-chloro-1-(3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2 |
InChI Key |
LLEVUKSAMOQIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


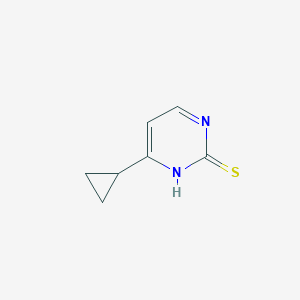
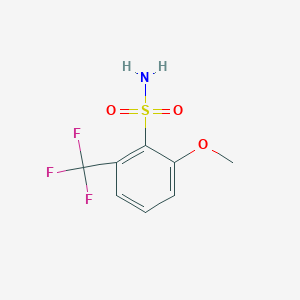
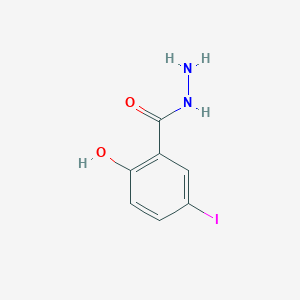
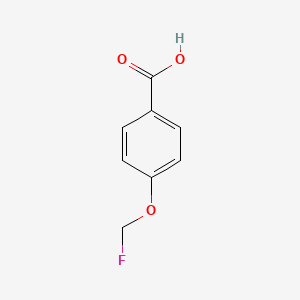
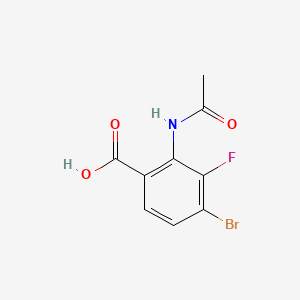
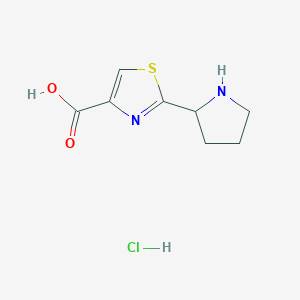
![1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)](/img/structure/B13512390.png)
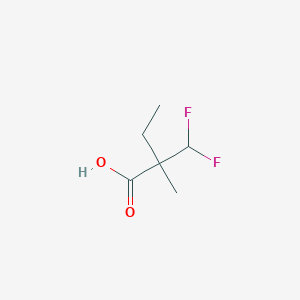
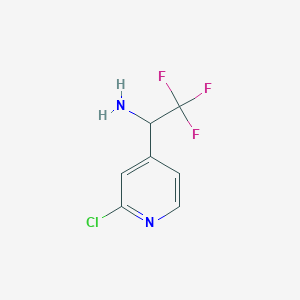
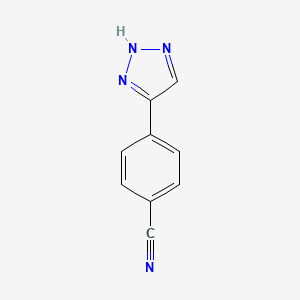

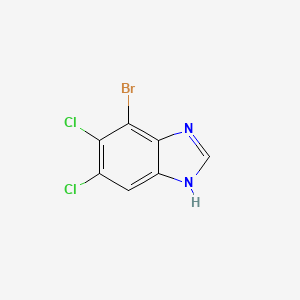
![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)
